molecular formula C9H8Cl3NO B5815135 2,2,2-trichloro-N-methyl-N-phenylacetamide CAS No. 36558-96-0

2,2,2-trichloro-N-methyl-N-phenylacetamide

Cat. No.: B5815135
CAS No.: 36558-96-0
M. Wt: 252.5 g/mol
InChI Key: ISNUUDJZOKPZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.967147 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research on 2,2,2-trichloro-N-methyl-N-phenylacetamide predominantly focuses on its synthesis and structural analysis. Studies have explored the synthesis of related compounds, like 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, through the reaction of N-[(trimethylsilyl)methyl]amine with acid chlorides. These processes are accompanied by spectroscopic analysis, including X-ray crystallography and quantum chemical calculations, to understand their structural and bonding characteristics (Sterkhova, Lazarev, & Lazareva, 2019).

Crystallography and Molecular Conformation

Crystallographic studies of compounds like N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides reveal detailed insights into their solid-state geometry. Such studies are crucial for understanding the molecular conformation and bonding interactions within these compounds, providing essential data for further chemical and pharmaceutical applications (Gowda, Kožíšek, Svoboda, & Fuess, 2007).

Chemical Reactivity and Synthesis Techniques

Research has also been conducted on novel synthesis techniques for chloroacetamide derivatives, including those based on this compound. Such studies aim to develop new synthetic pathways and understand the scope and limitations of these methods, which are pivotal in creating novel compounds for various scientific applications (Aizina, Rozentsveig, & Levkovskaya, 2011).

Electrochemical Studies

Electrochemical studies, such as the reduction of chloroacetamide derivatives at different cathodes, provide insights into the electrochemical properties of these compounds. These studies are significant for understanding the reactivity and potential applications of this compound in various electrochemical processes (Pasciak, Sengupta, Mubarak, Raghavachari, & Peters, 2014).

Therapeutic Research

While there is a focus on avoiding drug-related content, it's important to note that some studies have investigated the therapeutic effects of related compounds. For instance, the therapeutic efficacy of an anilidoquinoline derivative, which is structurally similar to this compound, has been evaluated for treating diseases like Japanese encephalitis. Such studies highlight the potential biomedical applications of these compounds (Ghosh et al., 2008).

Solubility and Dissolution Properties

Understanding the solubility behavior of compounds like 2-phenylacetamide in various solvents is critical for their application in industrial processes. Research in this area provides vital data on the solid-liquid equilibrium solubility, which is fundamental for the development of separation and reaction processes in industry (Li, Wu, & Liang, 2019).

Properties

IUPAC Name

2,2,2-trichloro-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNUUDJZOKPZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358060
Record name 2,2,2-trichloro-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36558-96-0
Record name 2,2,2-trichloro-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-N-methyl-N-phenylacetamide
Reactant of Route 4
2,2,2-trichloro-N-methyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trichloro-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trichloro-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.